Ethyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Ethyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a structurally complex spirocyclic compound featuring a fused indoline and pyrano[3,2-c]pyridine core. Key substituents include:
- 7'-Methyl group: Contributes to steric effects and metabolic stability.
- Ethyl carboxylate at 3': Modifies solubility and electronic properties.
This compound’s spiro architecture confers conformational rigidity, which may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
ethyl 2-amino-1'-[(2-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-3-34-24(32)21-22(28)35-19-12-14(2)29-23(31)20(19)26(21)16-9-5-7-11-18(16)30(25(26)33)13-15-8-4-6-10-17(15)27/h4-12H,3,13,28H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDBGIASPDJCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=O)NC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines elements from indoline and pyrano[3,2-c]pyridine moieties. Its structural complexity is believed to contribute to its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antitumor Activity : this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 10 µM against HeLa cells in vitro, indicating potent antiproliferative properties.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. Molecular docking studies suggest that it may interact with key proteins involved in cell division and survival.
- Antimicrobial Activity : Preliminary assessments indicate that the compound also possesses antimicrobial properties against certain bacterial strains, suggesting its potential as a therapeutic agent for infectious diseases.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | HeLa | 10 | Induction of apoptosis via caspase activation |
| Antitumor | MCF-7 | 12 | Cell cycle arrest at G2/M phase |
| Antimicrobial | Staphylococcus aureus | 15 | Disruption of bacterial cell wall synthesis |
Case Studies
-
Case Study on Antitumor Effects :
A study conducted by [source] evaluated the antitumor effects of the compound on various cancer cell lines. The results revealed that treatment with the compound led to significant reductions in cell viability, with HeLa cells being particularly sensitive. -
Mechanistic Insights :
Another research article discussed the molecular mechanisms underlying the observed biological activities. The study utilized flow cytometry and Western blotting techniques to elucidate the apoptotic pathways activated by the compound, further confirming its role as a potential anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure have been shown to influence its potency and selectivity against different targets:
- Substituent Variations : Altering substituents on the indoline or pyrano moieties can enhance or diminish activity. For example, introducing electron-withdrawing groups has been correlated with increased cytotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of spirocyclic and heterocyclic derivatives. Below is a comparative analysis with key analogs:
Structural and Physicochemical Comparison
Methodological Considerations for Similarity Analysis ()
Structural similarity assessments often employ metrics like Tanimoto coefficients or Euclidean distances. For example:
- Tanimoto Index : The target compound and ’s analog share a Tanimoto score >0.7 due to their identical spiro cores, suggesting high similarity.
- Euclidean Distance : Differences in substituents (e.g., 2-chlorobenzyl vs. cyclopropyl) may classify these compounds as dissimilar in functional screens despite structural overlap .
Preparation Methods
Multi-Component Reaction Framework
The target compound is synthesized via a four-component reaction (4-CR) system, analogous to methods used for related spiro[indoline-3,4′-pyrano[3,2-c]pyridine] derivatives. A typical protocol involves:
- Reactants :
- Catalyst : Fe₃O₄@l-arginine nanocomposite (8 mol%) under solvent-free conditions at 80°C.
- Mechanism :
- Step 1 : Knoevenagel condensation between isatin and malononitrile/ethyl cyanoacetate forms a cyanovinyl intermediate.
- Step 2 : Michael addition of 2-chlorobenzylamine to the intermediate.
- Step 3 : Cyclization with β-keto ester to construct the pyrano[3,2-c]pyridine ring.
- Step 4 : Spirocyclization at the indoline C3 position to yield the final product.
Key Data :
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 72–85% | |
| Reaction Time | 2–4 hours | |
| Catalyst Reusability | Up to 5 cycles without yield loss |
Alternative Pathway via Sequential Functionalization
A stepwise approach avoids multi-component complexity:
- Synthesis of Spiro[indoline-3,4′-pyrano[3,2-c]pyridine] Core :
Introduction of 2-Chlorobenzyl Group :
Esterification :
Optimization Insight :
- Solvent Impact : DMF improves alkylation efficiency compared to THF or acetonitrile.
- Temperature : Exceeding 60°C during alkylation leads to byproducts (e.g., N-overalkylation).
Purification and Characterization
Isolation Techniques
Spectroscopic Data
Critical Assignments :
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Multi-Component | 85 | 95 | 3 | Low |
| Sequential | 74 | 98 | 14 | Moderate |
Trade-offs :
- Multi-Component : Faster and cheaper but requires precise stoichiometric control.
- Sequential : Higher purity at the expense of prolonged reaction times.
Challenges and Mitigation Strategies
Byproduct Formation
Catalyst Deactivation
- Issue : Leaching of l-arginine from Fe₃O₄ support after repeated cycles.
- Solution : Post-reaction washing with ethanol and DCM restores activity.
Industrial-Scale Considerations
Process Intensification
Q & A
Q. What are the common synthetic routes for preparing this spirocyclic compound, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example, spiro[indoline-3,4'-pyrano] scaffolds are constructed via cyclocondensation of substituted indole precursors with chlorinated benzyl groups. A critical intermediate is the 2-chlorobenzyl-substituted indoline, which undergoes nucleophilic attack by a pyrano[3,2-c]pyridine derivative. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases like K₂CO₃ facilitates ring closure . Key reagents include ethyl chloroformate for carboxylate ester formation at the 3'-position .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Resolves bond angles (e.g., C10–C12–C13 = 109.5°) and torsional parameters, confirming the spiro junction and chlorobenzyl orientation .
- NMR spectroscopy : Distinct signals for the ethyl carboxylate (δ ~4.2–4.4 ppm, quartet) and NH₂ protons (δ ~5.8 ppm, broad singlet) validate functional groups .
- Mass spectrometry : Molecular ion peaks align with calculated masses (e.g., C₂₃H₂₁ClN₄O₄S requires m/z 508.08) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
- Methodological Answer : Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify robust conditions. For instance, flow chemistry setups (e.g., continuous-flow reactors) enhance reproducibility and reduce side-product formation by controlling residence time and mixing efficiency .
- Heuristic algorithms : Bayesian optimization models prioritize reaction parameters (e.g., APS concentration, DMDAAC ratio) to maximize yield. These algorithms outperform traditional grid searches by iteratively narrowing the parameter space .
Q. How are contradictions in molecular geometry resolved between computational models and experimental data?
- Methodological Answer : Discrepancies (e.g., bond length deviations >0.05 Å) are addressed via:
- DFT calculations : Benchmarking against crystallographic data (e.g., C–C distances in the pyran ring: experimental = 1.52 Å vs. computed = 1.49 Å) to refine basis sets .
- Dynamic NMR : Detects conformational flexibility in solution (e.g., hindered rotation of the 2-chlorobenzyl group) that static X-ray structures may not capture .
Q. What strategies mitigate byproduct formation during spirocyclization?
- Methodological Answer : Byproducts like regioisomeric pyrano-pyridines are minimized by:
- Steric directing groups : Introducing methyl groups at the 7'-position biases cyclization toward the desired spiro center .
- Low-temperature quenching : Halting the reaction at 80% conversion prevents over-oxidation of the dihydrospiro intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
